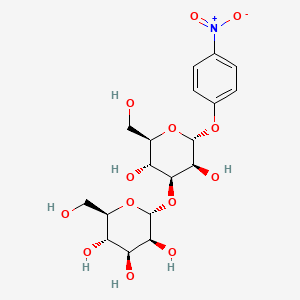

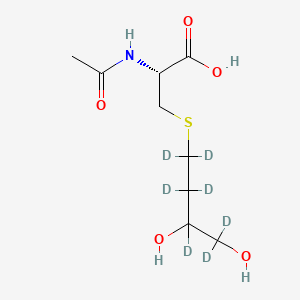

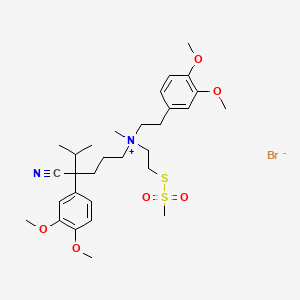

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 (Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a versatile amino acid derivative . It is a N-acyl-L-amino acid . It is available to purchase online as reference standards from Biochemicals and Reagents .

Synthesis Analysis

Research has focused on exploring its antioxidant, anti-inflammatory, and neuroprotective characteristics . In laboratory settings, this compound has been employed to investigate its impact on various biochemical and physiological processes .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are as follows :Scientific Research Applications

Synthesis and Occupational Exposure Analysis : Sharma, Laurens, and Pilcher (2009) developed a novel, stereoselective synthesis of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a major urinary metabolite in humans exposed to the potential carcinogen 1,3-butadiene. This synthesis is crucial for producing either diastereomer for use in occupational exposure analysis, highlighting the compound's role in monitoring environmental carcinogens (Sharma, Laurens, & Pilcher, 2009).

Metabolism Studies in Toxicology : Kühler (1984) described the reaction of N-acetyl-L-cysteine with various oxiranes, producing mixtures of regio isomers and diastereomers of N-acetyl-S-hydroxyethyl-L-cysteine. These metabolites were analyzed to understand the biotransformation of ethenyl-methylbenzenes in rats, demonstrating the compound's relevance in toxicology and metabolism research (Kühler, 1984).

Analytical Chemistry and Chiral Separation : Brückner, Wittner, and Godel (1989) utilized N-acetyl-L-cysteines, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, in the enantioseparation of standard mixtures of protein DL-amino acids. This illustrates the compound's application in analytical chemistry, particularly in the separation of chiral compounds (Brückner, Wittner, & Godel, 1989).

Biomarker Analysis for Environmental Pollutants : McDonald et al. (2004) developed methods to measure urinary metabolites, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, as biomarkers of exposure to 1,3-butadiene, a probable human carcinogen. This research underscores the compound's significance in environmental health and safety assessments (McDonald et al., 2004).

Human Exposure Monitoring : Schettgen et al. (2009) developed a sensitive method for determining urinary mercapturic acids, including N-acetyl-S-(3,4-dihydroxybutyl)cysteine, to monitor individual exposure to industrial chemicals like 1,3-butadiene and acrylonitrile. This indicates the compound's utility in occupational and environmental health research (Schettgen et al., 2009).

properties

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1/i2D2,3D2,4D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJNEDFZFZCLSX-NCUHYACUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(CO)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)